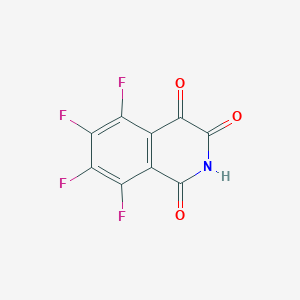
5,6,7,8-Tetrafluoroisoquinoline-1,3,4(2H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrafluoroisoquinoline-1,3,4(2H)-trione is a fluorinated derivative of isoquinoline This compound is characterized by the presence of four fluorine atoms at the 5, 6, 7, and 8 positions of the isoquinoline ring, and a trione functional group at the 1, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrafluoroisoquinoline-1,3,4(2H)-trione typically involves multi-step organic reactions. One common method includes the fluorination of isoquinoline derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve scalable fluorination techniques, such as electrochemical fluorination or gas-phase fluorination. These methods allow for the efficient and cost-effective production of fluorinated compounds on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrafluoroisoquinoline-1,3,4(2H)-
Properties
CAS No. |
61927-20-6 |
|---|---|
Molecular Formula |
C9HF4NO3 |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
5,6,7,8-tetrafluoroisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C9HF4NO3/c10-3-1-2(4(11)6(13)5(3)12)8(16)14-9(17)7(1)15/h(H,14,16,17) |
InChI Key |
PSJBDRADCWCNDH-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(=O)NC(=O)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















